3-Iodo-2-(trifluoromethylthio)pyridine
Overview
Description
3-Iodo-2-(trifluoromethylthio)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of an iodine atom at the third position and a trifluoromethylthio group at the second position on the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(trifluoromethylthio)pyridine typically involves the reaction of 2-(trifluoromethylthio)pyridine with iodine. The reaction is carried out under controlled conditions to ensure the selective iodination at the third position of the pyridine ring . The reaction conditions often include the use of solvents such as ethanol, dimethyl ketone, or chloroform, which facilitate the dissolution of reactants and the progress of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of suitable solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-Iodo-2-(trifluoromethylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(trifluoromethylthio)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group imparts unique physicochemical properties to the compound, influencing its reactivity and interactions with biological molecules. The iodine atom can participate in various chemical transformations, further modulating the compound’s activity .
Comparison with Similar Compounds
3-Iodo-2-(trifluoromethylthio)pyridine can be compared with other similar compounds, such as:
2-Iodo-5-(trifluoromethyl)pyridine: Another iodinated pyridine derivative with a trifluoromethyl group at a different position.
3-Iodo-2-(trifluoromethyl)pyridine: A compound with a similar structure but lacking the sulfur atom in the trifluoromethylthio group.
The uniqueness of this compound lies in the presence of both the iodine atom and the trifluoromethylthio group, which confer distinct reactivity and properties to the compound .
Properties
IUPAC Name |
3-iodo-2-(trifluoromethylsulfanyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INS/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHMKREGIQYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274548 | |
Record name | 3-Iodo-2-[(trifluoromethyl)thio]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-82-1 | |
Record name | 3-Iodo-2-[(trifluoromethyl)thio]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2-[(trifluoromethyl)thio]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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